Ethyl isobutyrylacetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-methyl-3-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-4-11-8(10)5-7(9)6(2)3/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLDSQRVMMXWMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00221758 | |
| Record name | Ethyl isobutyrylacetate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7152-15-0 | |
| Record name | Ethyl isobutyrylacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7152-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl isobutyrylacetate | |
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| Record name | Ethyl isobutyrylacetate | |
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| Record name | Ethyl isobutyrylacetate | |
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| Record name | Ethyl isobutyrylacetate | |
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| Record name | ETHYL ISOBUTYRYLACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Advanced Synthetic Methodologies for Ethyl Isobutyrylacetate and Its Structural Analogues
Classical Preparative Routes for Ethyl Isobutyrylacetate
Traditional methods for synthesizing this compound have laid the groundwork for more advanced procedures. These classical routes, while foundational, often face challenges such as low yields and the formation of impurities. google.com
Strong Base-Mediated Condensation of Ethyl Acetoacetate (B1235776) and Isobutyryl Chloride
One of the conventional methods for preparing this compound involves the acylation of ethyl acetoacetate with isobutyryl chloride. This reaction is typically carried out in the presence of a strong base. The base deprotonates the α-carbon of ethyl acetoacetate, forming an enolate which then acts as a nucleophile, attacking the carbonyl carbon of isobutyryl chloride.
However, this method is often plagued by issues of low productivity and purity. google.com A common side reaction is the self-condensation of ethyl acetoacetate, and the use of strong, non-selective bases can lead to a mixture of products that are difficult to separate.
Optimized and Green Synthesis Protocols for this compound
In response to the limitations of classical methods, significant research has focused on developing more efficient, selective, and environmentally friendly synthetic routes to this compound.
Magnesium Chloride/Triethylamine-Catalyzed Synthesis: Enhancing Yield and Purity
A notable improvement in the synthesis of this compound is the use of a magnesium chloride and triethylamine (B128534) catalytic system. google.com This method has been shown to significantly enhance both the yield and purity of the final product compared to traditional base-mediated condensations. google.com The reaction proceeds via the C-acylation of a malonic acid derivative in the presence of MgCl₂ and a tertiary amine base. researchgate.net
In a specific example, potassium monoethyl malonate is treated with anhydrous magnesium chloride and triethylamine, followed by the addition of isobutyryl chloride. google.com This procedure simplifies the post-reaction workup and allows for the isolation of a high-purity product through reduced pressure distillation, achieving a yield of 61%. google.com
| Reagent | Amount | Moles (mmol) |
| Ethyl Acetate (B1210297) | 125 mL | - |
| Potassium Monoethyl Malonate | 13.6 g | 80 |
| Anhydrous Magnesium Chloride | 9.12 g | 96 |
| Triethylamine | 27.8 mL | 200 |
| Isobutyryl Chloride | 6 mL | 57 |
Table 1: Reagents for Magnesium Chloride/Triethylamine-Catalyzed Synthesis. google.com
This method offers a significant advantage over the magnesium ethoxide catalyzed route, where incomplete reaction of diethyl malonate leads to purification challenges due to the close boiling points of the starting material and the product. google.com
Single-Step Catalytic Preparation Methods
Efforts to streamline the synthesis of this compound have led to the development of single-step catalytic methods. For instance, a one-pot reaction has been developed for the synthesis of mthis compound, a close analogue, by dissolving methyl acetoacetate in a solvent, adding a powdered hydroxide (B78521) and a catalyst, and then adding isobutyryl chloride. google.com This approach avoids the use of hazardous reagents like sodium hydride and reduces environmental pollution. google.com Similar strategies could be adapted for the synthesis of this compound, offering a more direct and atom-economical route.
Asymmetric Synthesis Incorporating this compound as a Chiral Precursor or Reactant
This compound serves as a valuable building block in asymmetric synthesis, where the goal is to create chiral molecules with a specific three-dimensional arrangement. Its prochiral nature allows for the introduction of stereocenters in a controlled manner.
One significant application is in the asymmetric Biginelli reaction, a multi-component reaction used to synthesize dihydropyrimidines, which are of pharmacological interest. researchgate.netmdpi.com In preliminary studies for the development of an asymmetric Biginelli reaction, this compound has been used as a β-ketoester component with various catalysts and solvents to optimize reaction conditions for high yields and enantioselectivities. researchgate.netmdpi.com For example, a proline/thiourea-based dual catalyst system has been shown to be effective in this transformation, leading to products with high enantiomeric excess. researchgate.netmdpi.com
Furthermore, this compound is a precursor in the synthesis of important pharmaceuticals like Rosuvastatin (B1679574). rsc.org The synthesis commences with a Knoevenagel condensation between this compound and p-fluorobenzaldehyde. rsc.org This adduct then undergoes cyclocondensation to form a pyrimidine (B1678525) ring, a core structure in many bioactive molecules. rsc.org
The versatility of this compound is also demonstrated in its use in the synthesis of pyrazolopyridine derivatives and trimethylangelicin analogues, where it is condensed with other reagents to form complex heterocyclic structures. nih.govdoi.org
Ethyl Isobutyrylacetate As a Versatile Intermediate in the Synthesis of Functional Molecules
Application in Pharmaceutical Active Pharmaceutical Ingredient (API) Synthesis
The versatility of ethyl isobutyrylacetate is prominently highlighted in its application as a key intermediate in the synthesis of several commercially significant active pharmaceutical ingredients (APIs).
Role in Atorvastatin (B1662188) and Rosuvastatin (B1679574) Total Synthesis Strategies
This compound is a key starting material in the synthesis of statins, a class of drugs used to lower cholesterol. sioc-journal.cnbiomolther.org In the synthesis of atorvastatin, this compound is utilized in a Hantzsch-type pyrrole (B145914) synthesis. google.com This reaction involves the condensation of this compound with other reactants to form the core pyrrole ring structure of atorvastatin. google.comgoogle.com One method describes dissolving this compound in toluene (B28343) and reacting it with aniline (B41778) before subsequent steps to yield a key intermediate for atorvastatin. google.com
Similarly, in the synthesis of rosuvastatin, this compound is a fundamental building block. nih.govrsc.org A common synthetic route begins with the Knoevenagel condensation of this compound with p-fluorobenzaldehyde. nih.govrsc.org This is followed by a cyclocondensation reaction with S-methylisothiourea and subsequent dehydrogenation to form the central pyrimidine (B1678525) ring of rosuvastatin. nih.govrsc.org Various synthetic strategies for rosuvastatin utilize either this compound or mthis compound in the initial steps. google.compatsnap.com
Precursor for Piperazine (B1678402) Derivatives with Atypical Antipsychotic Properties
This compound is a valuable precursor in the synthesis of piperazine derivatives that exhibit potential as atypical antipsychotics. usbio.netchemicalbook.comlookchem.com These compounds are designed to interact with dopamine (B1211576) and serotonin (B10506) receptors in the brain, which are key targets for antipsychotic medications. usbio.netchemicalbook.comfishersci.ie The development of novel piperazine and piperidine (B6355638) derivatives is an active area of research aimed at discovering new treatments for neuropsychiatric disorders like schizophrenia. nih.gov The structural modifications facilitated by the use of this compound allow for the synthesis of a variety of derivatives, which can then be evaluated for their antipsychotic activity. usbio.netnih.gov
Building Block for Pyrazinecarboxamide DGAT1 Inhibitors
This compound also serves as a building block in the synthesis of pyrazinecarboxamide derivatives that act as inhibitors of diacylglycerol acyltransferase 1 (DGAT1). usbio.netchemicalbook.comlookchem.com DGAT1 is an enzyme involved in the synthesis of triglycerides, and its inhibition is a therapeutic target for the treatment of obesity. usbio.netchemicalbook.comlookchem.com The use of this compound allows for the construction of the core structure of these inhibitors, which are then further modified to optimize their potency and selectivity for the DGAT1 enzyme. fishersci.ie
Synthesis of Angelicin (B190584) Analogs for Targeted Therapeutic Research
In the field of targeted therapeutic research, this compound is employed in the synthesis of angelicin analogs. doi.orgnih.gov Angelicin is a naturally occurring furanocoumarin that has been investigated for various therapeutic properties. researchgate.net Researchers have synthesized novel angelicin derivatives with bulky substituents to enhance their therapeutic profile and minimize side effects, such as photoreactions with DNA. doi.orgnih.gov In one synthetic approach, this compound is condensed with a resorcinol (B1680541) derivative as a key step in forming the benzopyran-2-one core of the angelicin analogs. doi.orgnih.gov
Construction of Diverse Heterocyclic Scaffolds
The reactivity of this compound makes it a valuable tool for the construction of a variety of heterocyclic scaffolds, which are core structures in many biologically active compounds.
Formation of Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives
This compound is utilized in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, a class of bicyclic heterocycles with significant pharmacological and biological activities. nih.govsemanticscholar.org These compounds are known to exhibit a wide range of biological effects and are considered privileged structures in medicinal chemistry. nih.govorganic-chemistry.org The synthesis typically involves the condensation of a 5-aminopyrazole derivative with a β-dicarbonyl compound, such as this compound. nih.govsemanticscholar.org This reaction proceeds via a cyclocondensation mechanism to afford the pyrazolo[1,5-a]pyrimidine core in high yields. nih.govsemanticscholar.org The ability to introduce various substituents onto both the aminopyrazole and the β-ketoester allows for the creation of a diverse library of pyrazolo[1,5-a]pyrimidine derivatives for further biological evaluation. rsc.orgnih.gov
Condensation with Pyrazole-Based Aminonitriles and Carboxylates
Participation in Dihydropyrimidinone (DHPM) Synthesis (Biginelli Reaction)
The Biginelli reaction, a one-pot multicomponent condensation, is a classic method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). This compound serves as a key β-dicarbonyl component in this reaction, leading to the formation of DHPMs with an isopropyl group at the C-6 position.
This compound has been successfully utilized as the β-dicarbonyl component in Biginelli-type reactions. For instance, it reacts with urea (B33335) and 1-aryl-β-carboline-3-carbaldehydes in the presence of a nickel(II) chloride catalyst to afford novel dihydropyrimidinone-β-carboline hybrids. researchgate.netnih.gov This reaction underscores the ability of this compound to participate in complex multicomponent strategies to generate pharmacologically relevant scaffolds. researchgate.netnih.gov The general mechanism of the Biginelli reaction is believed to proceed through intermediates formed from the reaction of the aldehyde with urea, which then condenses with the β-ketoester, followed by cyclization and dehydration. nih.gov
The development of asymmetric Biginelli reactions has been a significant focus, enabling the synthesis of chiral DHPMs. This compound is a common substrate in these enantioselective transformations. Researchers have developed dual organocatalyst systems, such as those combining a methanoproline derivative and a thiourea (B124793), to catalyze the reaction between various aldehydes, urea, and this compound. rsc.orgnih.gov These methods have proven highly effective, yielding optically active 6-isopropyl-3,4-dihydropyrimidines in high yields (90-96%) and with excellent enantioselectivities (up to 99% ee). rsc.org Chiral Brønsted acids, like BINOL-derived phosphoric acids, have also been employed to catalyze the asymmetric Biginelli reaction with this compound, affording high yields and enantiomeric excesses.
Table 2: Enantioselective Biginelli Reaction with this compound
| Aldehyde | Catalyst System | Solvent | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| Aromatic Aldehydes | Methanoproline/Thiourea | Toluene | 90-95 | 92-99 | nih.gov |
| α,β-Unsaturated Aldehydes | Proline/Thiourea | Various | 90-96 | 92-99 | |
| Benzaldehyde | Chiral Phosphoric Acid | Not Specified | 40-86 | 88-97 | nih.gov |
ee = enantiomeric excess
As a β-Dicarbonyl Component in Multicomponent Reactions
Synthesis of Substituted Pyrroles via Denitrogenative and Dehydrative Condensation
This compound is a precursor for the synthesis of highly substituted pyrroles through a copper-catalyzed condensation reaction. In this process, an α-diazo-β-ketoester, derived from this compound, reacts with an enolizable imine. The reaction proceeds efficiently in the presence of a copper(II) trifluoroacetylacetonate (Cu(tfacac)₂) catalyst and molecular sieves in toluene at elevated temperatures. This transformation is characterized as a denitrogenative and dehydrative condensation, affording tetrasubstituted pyrroles as a single regioisomer in good yields (up to 88%). The reaction likely involves the nucleophilic addition of the imine nitrogen to a copper-carbene intermediate.
Table 3: Copper-Catalyzed Synthesis of a Tetrasubstituted Pyrrole
| Imine | Diazo-β-ketoester Source | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| Imine from acetophenone (B1666503) & p-anisidine | This compound | Cu(tfacac)₂ | Toluene | 88 |
Data sourced from a study on denitrogenative and dehydrative condensation.
Preparation of Pyrimidobenzothiazole Derivatives
This compound is also implicated in the synthesis of more complex fused heterocyclic systems like pyrimidobenzothiazoles. A green, laccase-catalyzed approach has been developed for the synthesis of novel pyrimidobenzothiazoles. In this multi-step synthesis, a key intermediate, 2,3-dihydro-6-isopropyl-2-thioxopyrimidin-4(1H)-one, is first prepared by the reaction of this compound with thiourea under basic conditions. This pyrimidine intermediate then undergoes an enzyme-catalyzed oxidative transformation with catechol to form the final pyrimidobenzothiazole structure. Additionally, general multicomponent reactions for synthesizing 4H-pyrimido[2,1-b]benzothiazoles involve the condensation of 2-aminobenzothiazole, an aldehyde, and a β-ketoester. While many examples use ethyl acetoacetate (B1235776), the methodology is applicable to other β-ketoesters like this compound.
Intermediacy in Pyrrole and Pyrimidine Core Construction
This compound serves as a critical C4 building block for the synthesis of various heterocyclic systems, most notably pyrroles and pyrimidines. Its gem-dimethyl group adjacent to the ketone and the reactive β-dicarbonyl moiety allow for controlled cyclization reactions, leading to highly substituted and functionally diverse heterocyclic cores.
Pyrrole Core Synthesis
A modular and regiocontrolled method for producing highly substituted pyrroles utilizes the copper-catalyzed condensation of imines with α-diazo-β-dicarbonyl compounds derived from this compound. rsc.orgresearchgate.net In a key example, an α-diazo-β-ketoester, prepared from this compound, reacts efficiently with an imine derived from acetophenone and p-anisidine. rsc.orgrsc.org The reaction is catalyzed by copper(II) trifluoroacetylacetonate (Cu(tfacac)₂) in toluene, affording a tetrasubstituted pyrrole in high yield as a single regioisomer. rsc.org The proposed mechanism involves the nucleophilic addition of the imine nitrogen to a copper carbenoid intermediate, followed by tautomerization and a final dehydrative cyclocondensation to yield the pyrrole ring. rsc.orgrsc.org This method is notable for its operational simplicity and applicability to a wide range of ketimines. rsc.orgrsc.org
Table 1: Copper-Catalyzed Synthesis of a Tetrasubstituted Pyrrole
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
|---|
Pyrimidine Core Construction
This compound is extensively used in the construction of the pyrimidine nucleus through condensation reactions with amidine-containing synthons. One prominent route is a variation of the Biginelli reaction. For instance, this compound is reacted with an aldehyde, such as 4-fluorobenzaldehyde (B137897), and a urea or thiourea derivative to form substituted dihydropyrimidines. rsc.orggoogleapis.com These dihydropyrimidines are valuable intermediates that can be subsequently oxidized to the corresponding aromatic pyrimidines. googleapis.com This strategy is a cornerstone in the synthesis of pharmaceuticals, including precursors for HMG-CoA reductase inhibitors. google.com
Another significant application is the synthesis of fused pyrimidine systems. This compound undergoes condensation with 5-aminopyrazoles in the presence of an acid catalyst like sulfuric acid in acetic acid. semanticscholar.org This reaction proceeds in high yields (87-95%) to afford pyrazolo[1,5-a]pyrimidine derivatives, a class of compounds investigated for their potential pharmacological activities. semanticscholar.org The reaction involves the initial formation of an enamine intermediate by reaction of the amino group of the pyrazole (B372694) with the ketone of this compound, followed by intramolecular cyclization and dehydration.
Table 2: Synthesis of Pyrimidine and Fused Pyrimidine Derivatives
| This compound Reaction Partner | Other Reactants | Conditions | Product Core | Yield (%) | Reference |
|---|---|---|---|---|---|
| 5-Amino-3-arylamino-1H-pyrazole-4-carbonitriles | - | H₂SO₄, Acetic Acid | Pyrazolo[1,5-a]pyrimidine | 87-95 | semanticscholar.org |
| 4-Fluorobenzaldehyde | S-methylisothiourea | HMPA, 100 °C | Dihydropyrimidine | 95 (precursor) | rsc.org |
| 4-Fluorobenzaldehyde | Guanidine carbonate | Toluene, Reflux | Pyrimidine | 96 (after oxidation) | googleapis.com |
General Utility in Complex Organic Molecule Assembly
The utility of this compound extends beyond the fundamental construction of heterocycles to the assembly of complex molecules with significant biological and pharmaceutical relevance. Its role as a versatile intermediate is evident in the synthesis of a variety of therapeutic agents.
The pyrimidine derivatives synthesized from this compound are key intermediates in major drug classes. For example, the pyrimidine core constructed using this compound, 4-fluorobenzaldehyde, and a suitable amidine is a central structural motif for a class of HMG-CoA reductase inhibitors, which are widely used as cholesterol-lowering drugs. googleapis.comgoogle.com
Furthermore, this compound is a starting material for piperazine derivatives that have been investigated as potential multireceptor atypical antipsychotics, which target dopamine and serotonin receptors. chemicalbook.com It is also employed in the synthesis of pyrazinecarboxamide inhibitors of diacylglycerol acyltransferase 1 (DGAT1), a target for the treatment of obesity. chemicalbook.com
In the field of neurological research, this compound is used to build the core structure of ligands for the sphingosine-1-phosphate receptor 2 (S1PR2). rsc.org For example, condensation with 5-amino-1,3-dimethylpyrazole (B17969) yields a pyrazolopyrimidine intermediate, which is further elaborated to create selective S1PR2 antagonists. rsc.org These compounds are valuable tools for studying the role of the S1PR2 receptor in conditions like multiple sclerosis. rsc.org These examples underscore the compound's importance as a foundational building block in medicinal chemistry and complex molecule synthesis.
Mechanistic Investigations of Reactions Involving Ethyl Isobutyrylacetate
Elucidation of Condensation Reaction Pathways and Intermediates
Condensation reactions are fundamental to the application of ethyl isobutyrylacetate in constructing more complex molecules. These reactions proceed through various pathways, often involving distinct intermediates.
Knoevenagel Condensation Reaction Mechanism
The Knoevenagel condensation is a modification of the aldol (B89426) condensation where an active hydrogen compound, such as this compound, reacts with an aldehyde or ketone. wikipedia.org The reaction is typically catalyzed by a weak base, like an amine. wikipedia.orgpw.live
The mechanism involves the following key steps:
Enolate Formation: The weakly basic catalyst deprotonates the α-carbon of this compound, which is acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups. This generates a resonance-stabilized enolate ion. wikipedia.orgpsiberg.com
Nucleophilic Addition: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming an aldol-type addition product. organic-chemistry.org
Dehydration: The intermediate alkoxide is protonated, and a subsequent dehydration step, often facilitated by the catalyst, leads to the formation of a stable α,β-unsaturated product. wikipedia.org
A notable application is the reaction of this compound with p-fluorobenzaldehyde, which serves as an initial step in the synthesis of a key intermediate for rosuvastatin (B1679574). semanticscholar.org
Cyclocondensation Reaction Mechanisms
This compound is a key building block in the synthesis of various heterocyclic compounds through cyclocondensation reactions. These reactions involve the formation of a ring structure from two or more molecules.
A prominent example is the Biginelli-like reaction, where this compound reacts with urea (B33335) or thiourea (B124793) derivatives under acidic conditions to form pyrimidine (B1678525) derivatives. Another significant application is its reaction with S-methylisothiourea to produce a pyrimidine intermediate, a crucial step in the synthesis of rosuvastatin. semanticscholar.orgnih.gov This reaction proceeds via a Knoevenagel condensation adduct which then undergoes cyclization. semanticscholar.orgnih.gov
Furthermore, this compound participates in the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives by reacting with 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles or -carboxylates. nih.govrsc.org The mechanism involves the initial nucleophilic attack of the aminopyrazole on one of the carbonyl carbons of this compound, followed by an intramolecular cyclization and dehydration to form the fused heterocyclic system. rsc.org
Nucleophilic Reactivity and Addition Mechanisms
The presence of the active methylene (B1212753) group makes this compound a potent nucleophile, particularly after deprotonation to form the corresponding enolate. This nucleophilicity is central to its utility in forming new carbon-carbon bonds.
In Michael reactions, the enolate of this compound acts as a Michael donor, adding to α,β-unsaturated carbonyl compounds, known as Michael acceptors. libretexts.orgmasterorganicchemistry.com The mechanism involves the conjugate addition of the enolate to the β-carbon of the unsaturated system, a thermodynamically favored process. libretexts.orglibretexts.org This reaction is highly valuable for the construction of 1,5-dicarbonyl compounds. libretexts.org
The nucleophilic character of this compound is also exploited in reactions with other electrophiles. For instance, it can undergo nucleophilic addition to quinones in the presence of a mediator like manganese(III) acetate (B1210297). psu.edu
Decarboxylation Kinetics and Mechanistic Studies of β-Keto Acids Derived from this compound
β-keto acids derived from the hydrolysis of β-keto esters like this compound are prone to decarboxylation upon heating. libretexts.orgyoutube.com This process involves the loss of carbon dioxide and is a key step in synthetic sequences like the acetoacetic ester synthesis. libretexts.orgyoutube.com
The mechanism of decarboxylation of a β-keto acid proceeds through a cyclic, six-membered transition state. libretexts.orgyoutube.com The reaction is thought to be a concerted pericyclic process where the β-carbonyl group plays a crucial role in facilitating the cleavage of the carbon-carbon bond. libretexts.orgyoutube.comyoutube.com The initial product of this reaction is an enol, which then tautomerizes to the more stable ketone. youtube.commasterorganicchemistry.com It is important to note that while the decarboxylation is facile upon heating, the β-keto acid itself can often be isolated if heating is avoided. youtube.com
| Reaction Step | Description | Key Feature |
|---|---|---|
| Hydrolysis | Conversion of this compound to its corresponding β-keto acid. | Formation of the substrate for decarboxylation. |
| Cyclic Transition State | Formation of a six-membered ring involving the carboxylic acid and the β-carbonyl group upon heating. | Facilitates the cleavage of the C-C bond. libretexts.orgyoutube.com |
| Decarboxylation | Loss of carbon dioxide (CO2). | Formation of an enol intermediate. masterorganicchemistry.com |
| Tautomerization | Conversion of the enol to the final ketone product. | Results in the more stable keto form. masterorganicchemistry.comopenstax.org |
Regiochemical Control in Reactions Mediated by this compound
Regioselectivity, the control over which of several possible positions on a molecule reacts, is a critical aspect of synthesis. In reactions involving the unsymmetrical dicarbonyl system of this compound, controlling which carbonyl group reacts is paramount.
In the synthesis of highly substituted pyrroles, this compound is used to generate an α-diazo-β-ketoester. The subsequent reaction with an imine, catalyzed by copper(II) trifluoroacetylacetonate, proceeds with exclusive regioselectivity. researchgate.net The reaction likely involves the nucleophilic addition of the imine nitrogen to a copper-carbene intermediate. researchgate.net
The regioselectivity of cyclocondensation reactions can also be influenced by the reaction partners. For instance, in the synthesis of pyrazolo[1,5-a]pyrimidines, the initial nucleophilic attack occurs at one of the carbonyl carbons of this compound, directing the subsequent cyclization. rsc.org
Tautomeric Equilibrium (Keto-Enol) and its Influence on Reactivity
This compound exists as an equilibrium mixture of its keto and enol tautomers. masterorganicchemistry.comopenstax.orggoogle.com Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. masterorganicchemistry.comopenstax.org
The keto form contains two carbonyl groups, while the enol form has a carbon-carbon double bond and a hydroxyl group. libretexts.org The position of this equilibrium is influenced by factors such as the solvent. masterorganicchemistry.com Although the keto form generally predominates for simple carbonyl compounds, the enol form is highly reactive. openstax.orglibretexts.org
The reactivity of this compound is a direct consequence of this tautomerism. The α-carbon of the keto form is acidic and can be deprotonated to form a nucleophilic enolate. openstax.org The enol form itself is also nucleophilic at the α-carbon. masterorganicchemistry.com This dual reactivity allows this compound to react with a wide range of electrophiles. The interconversion between the keto and enol forms can be catalyzed by both acids and bases. openstax.orglibretexts.org
| Tautomer | Key Structural Feature | Reactivity |
|---|---|---|
| Keto | Two carbonyl groups | Acidic α-hydrogens, electrophilic carbonyl carbons |
| Enol | C=C double bond and a hydroxyl group | Nucleophilic α-carbon masterorganicchemistry.com |
Catalytic Strategies in Ethyl Isobutyrylacetate Transformations and Derivatives
Organocatalytic Approaches to Asymmetric Transformations
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative for the creation of chiral molecules. youtube.com These small, organic molecules catalyze reactions with high enantioselectivity. youtube.com
Dual Proline/Thiourea (B124793) Catalysis in Stereoselective Reactions
A dual catalytic system employing proline and thiourea has proven effective in asymmetric Biginelli-type reactions involving ethyl isobutyrylacetate. mdpi.comnih.gov In these reactions, a series of α,β-unsaturated aldehydes react with β-ketoesters like this compound. mdpi.com The optimal conditions for producing dihydropyrimidinethiones (DHPTs) were achieved using a combination of proline (5 mol%) and thiourea (5 mol%). mdpi.comnih.gov This system delivered excellent yields, ranging from 90-96%, and high enantioselectivities, between 92-99% enantiomeric excess (ee). mdpi.comnih.govresearchgate.net The success of this dual catalysis is attributed to the crucial role of hydrogen bonding in the formation of the transition state, which dictates the asymmetric induction. nih.gov Thiourea derivatives, particularly those with electron-withdrawing groups, are effective hydrogen-bond donors, activating substrates through non-covalent interactions. wikipedia.org
Chiral Brønsted Acid Catalysis for Enantioselective Outcomes
Chiral Brønsted acids, such as those derived from BINOL, have been successfully utilized as organocatalysts in asymmetric transformations. rsc.org These catalysts have been particularly effective in the enantioselective Biginelli reaction. researchgate.net For instance, a chiral BINOL-derived phosphoric acid has been used to catalyze the condensation of aromatic aldehydes, β-dicarbonyl compounds, and thiourea to produce 6-isopropyl-3,4-dihydropyrimidines with good yields and enantioselectivities. mdpi.com In a similar vein, a derivative of 1,2-benzenedisulfonimide has been employed as a chiral Brønsted acid catalyst for Asymmetric Biginelli Reactions (ABRs) using aromatic aldehydes, urea (B33335) or thiourea, and ethyl acetoacetate (B1235776), achieving high yields and enantiomeric excesses. mdpi.comnih.gov
Transition Metal-Catalyzed Reactions
Transition metals are widely used as catalysts in organic synthesis due to their ability to facilitate a broad range of transformations.
Copper(II)-Catalyzed Pyrrole (B145914) Synthesis from this compound Derivatives
Copper(II) catalysts have been instrumental in the synthesis of highly substituted pyrroles from derivatives of this compound. rsc.org In one study, the condensation of an imine with an α-diazo-β-ketoester derived from this compound was efficiently catalyzed by copper(II) trifluoroacetylacetonate (Cu(tfacac)2). rsc.orgresearchgate.net The reaction, conducted in toluene (B28343) at 110 °C with 4 Å molecular sieves, yielded a tetrasubstituted pyrrole with exclusive regioselectivity in 88% yield. rsc.orgresearchgate.net The proposed mechanism involves the formation of a copper carbenoid, followed by nucleophilic attack of the imine nitrogen, tautomerization, and subsequent cyclocondensation. rsc.org This method is applicable to a variety of ketimines and features a simple catalytic system. rsc.org Other copper-catalyzed approaches have also been developed for the synthesis of substituted pyrroles from ethyl allenoates and activated isocyanides. nih.gov
Nickel(II)-Catalyzed Dihydropyrimidinone Formation
Nickel(II) compounds, such as nickel(II) bromide, have been used as catalysts in the synthesis of dihydropyrimidinone derivatives. googleapis.com For example, the reaction of mthis compound with 4-fluorobenzaldehyde (B137897) and urea in the presence of a nickel(II) catalyst can produce 4-(4-fluorophenyl)-6-isopropyl-5-methoxycarbonyl-3,4-2(1H)-dihydropyrimidinone. google.comgoogleapis.com
Biocatalysis and Enzymatic Transformations
Biocatalysis offers a green and highly selective alternative to traditional chemical catalysis, utilizing enzymes or whole-cell systems to perform chemical transformations under mild conditions. mt.com Enzymes like lipases and oxidoreductases are commonly employed for their high chemo-, regio-, and enantioselectivity. mt.com
While specific examples detailing the direct enzymatic transformation of this compound are not extensively documented in the provided context, the broader applications of biocatalysis are relevant. For instance, enzymes have been used for the asymmetric reduction of related β-ketoesters and for the synthesis of chiral alcohols and amines, which are valuable intermediates in the pharmaceutical industry. nih.gov One study mentions the use of Candida rugosa lipase (B570770) to resolve chiral esters. archive.org Another notes the use of pepsin to catalyze multicomponent reactions for synthesizing pyrazolo[1,5-a]pyrimidines, a reaction that can involve β-dicarbonyl compounds like this compound. rsc.org The potential for enzymatic reduction of the keto group in this compound to a chiral hydroxyl group is a plausible and valuable transformation, given the known capabilities of ketoreductases. archive.org
Laccase-Catalyzed Synthesis of Bioactive Compounds
Laccases are multicopper oxidases that serve as "green" catalysts in organic synthesis due to their use of molecular oxygen as the oxidant, producing only water as a byproduct. nih.gov These enzymes catalyze one-electron oxidations of substrates, primarily phenolics, to generate reactive radicals. nih.gov These radicals can then undergo further reactions, such as coupling, to form a variety of compounds, including those with therapeutic potential. nih.govnih.gov The application of laccases has been successful in synthesizing bioactive agents, including antitumor, antibiotic, and antioxidant compounds. nih.gov
A notable application involving a derivative of this compound is in the green synthesis of novel bioactive pyrimidobenzothiazoles and catechol thioethers. rsc.org In this process, this compound is first used as a starting material to synthesize the precursor, 2,3-dihydro-6-isopropyl-2-thioxopyrimidin-4(1H)-one. rsc.org This precursor then participates in a laccase-catalyzed reaction with various catechols. rsc.org
The mechanism begins with the laccase-catalyzed oxidation of catechols to form highly reactive o-benzoquinones. rsc.org These intermediates then react with the thioxopyrimidine derivative. Depending on the substitution pattern of the catechol, the reaction yields either pyrimidobenzothiazoles or catechol thioethers. rsc.org Specifically, when unsubstituted catechol is used, pyrimidobenzothiazoles are formed in high yields. When 4-substituted catechols are used, the reaction proceeds via a 1,4-addition of the sulfur atom from the thioxopyrimidine to the o-benzoquinone, exclusively forming catechol thioethers. rsc.org
Selected products from these reactions have been evaluated for their biological activity. Research has demonstrated that many of these synthesized compounds exhibit antiproliferative activity against the human liver cancer cell line, HepG2, with IC50 values in the micromolar range. rsc.org
Table 1: Cytotoxic Activity of Laccase-Synthesized Compounds Derived from a Precursor of this compound Data sourced from laccase-catalyzed reactions between catechols and a thioxopyrimidine synthesized using this compound. rsc.org
| Compound | Substituents | Product Type | IC50 (µM) against HepG2 Cells |
| 5a | R¹=H, R²=H | Catechol Thioether | 24.3 ± 2.6 |
| 5b | R¹=H, R²=Me | Catechol Thioether | 19.3 ± 1.2 |
| 5c | R¹=H, R²=Et | Catechol Thioether | 14.8 ± 1.1 |
| 5d | R¹=H, R²=iPr | Catechol Thioether | 15.1 ± 1.4 |
| 5e | R¹=Me, R²=H | Catechol Thioether | 14.3 ± 1.1 |
| 5f | R¹=Me, R²=Me | Catechol Thioether | 12.8 ± 0.9 |
| 5g | R¹=Me, R²=Et | Catechol Thioether | 11.2 ± 0.8 |
| 5h | R¹=Me, R²=iPr | Catechol Thioether | 10.9 ± 0.7 |
| 3d | R¹=H, R²=iPr | Pyrimidobenzothiazole | 15.2 ± 1.3 |
Enzyme Specificity and Mechanism Studies on Esterases relevant to this compound
Esterases are a class of hydrolase enzymes that catalyze the cleavage and formation of ester bonds and are widely studied for their role in metabolic pathways and potential in industrial applications. scbt.comfrontiersin.org The study of various esters is crucial for understanding enzyme specificity and reaction mechanisms. scbt.com While direct mechanistic studies on this compound are limited in the provided literature, research on other short-chain esters provides relevant insights into esterase specificity and function.
Esterases typically belong to the α/β-hydrolase fold family and possess a conserved catalytic triad, often Ser-His-Asp/Glu. frontiersin.org For instance, detailed analysis of E53, a family IV esterase, identified a conserved GXSAG motif around the catalytic serine. frontiersin.org The catalytic mechanism involves the serine acting as a nucleophile to attack the carbonyl carbon of the ester substrate, leading to the formation of an acyl-enzyme intermediate, which is then hydrolyzed by water to release the carboxylic acid and regenerate the enzyme. frontiersin.org
The specificity of esterases for different substrates is determined by the architecture of their catalytic pocket. frontiersin.org Studies on engineered E. coli to produce short-chain esters like ethyl acetate (B1210297) and ethyl lactate (B86563) have demonstrated that different esterases exhibit varying efficiencies. nih.gov A comparative analysis of enzymes including EstA, tEstA, and a carbohydrate esterase (CE) revealed that they could serve as potent biocatalysts for esterification, superior to some acyltransferases under the tested conditions. nih.gov The substrate specificity can be highly selective; for example, the studied esterases showed a clear preference for the D-isomer of lactic acid over the L-isomer for the production of ethyl lactate. nih.gov
The structure of the ester itself, such as the chain length and branching of the acyl and alcohol moieties, significantly influences the rate of enzyme-catalyzed reactions. For example, the ethyl group of an ester can affect the rate of hydrolysis compared to a methyl group. Research on fed-batch fermentation using engineered strains showed significant production of short-chain esters, highlighting the potential of these enzymes in biomanufacturing. nih.gov
Table 2: Production of Short-Chain Esters by Engineered E. coli Strains Overexpressing Different Esterases Data from fed-batch fermentation experiments at pH 6. nih.gov
| Strain ID | Overexpressed Enzyme | Product | Final Titer (mg/L) |
| SSL76 | Esterase-A (EstA) | Ethyl Acetate | 225 |
| SSL76 | Esterase-A (EstA) | Ethyl Lactate | 18.2 |
| SSL74 | Carbohydrate Esterase (CE) | Ethyl Acetate | ~150 (estimated) |
| SSL74 | Carbohydrate Esterase (CE) | Ethyl Lactate | ~12 (estimated) |
Computational and Spectroscopic Characterization in Ethyl Isobutyrylacetate Research
Theoretical Studies of Molecular Structure and Conformation
Theoretical studies are instrumental in understanding the fundamental properties of ethyl isobutyrylacetate. This β-keto ester exists as a mixture of keto and enol tautomers. Spectroscopic analysis, such as 1H NMR, has shown that in a CDCl3 solution, the compound exists as approximately 85% keto-form and 15% enolic form. acs.org
Computational methods, particularly Density Functional Theory (DFT), are employed to model the geometries of these tautomers and their metal chelates. researchgate.net Such studies calculate the optimized molecular structures, providing data on bond lengths, bond angles, and conformational preferences. This theoretical foundation is crucial for interpreting experimental data and predicting the compound's behavior in different chemical environments. For instance, DFT calculations can determine the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which helps in predicting molecular reactivity. researchgate.net
| Tautomer | Percentage in CDCl3 Solution acs.org | Key 1H NMR Signals (δ ppm) acs.org |
| Keto-form | ~85% | 3.50 (s, 2H, -CH2-), 2.73 (septet, 1H, -CH), 1.14 (d, 6H, -C(CH3)2) |
| Enol-form | ~15% | 4.98 (s, 1H, =CH-), 2.41 (septet, 1H, -CH), 1.14 (d, 6H, -C(CH3)2) |
Quantum Chemical Calculations for Reaction Mechanism Elucidation (e.g., Density Functional Theory)
Quantum chemical calculations, with Density Functional Theory (DFT) being a prominent method, are powerful tools for elucidating the mechanisms of reactions involving this compound. acs.orgmdpi.com These calculations provide a molecular-level understanding of reaction pathways, transition states, and intermediates that are often difficult to observe experimentally.
In the context of the Biginelli reaction, a multicomponent reaction where this compound can be a key reactant, DFT calculations have been used to investigate the origin of enantioselectivity. mdpi.com By modeling the transition states, researchers can understand how chiral catalysts mediate the reaction. For example, studies have shown that the orientation of a catalyst's amide moiety is a determining factor for the observed enantioselectivity, with the proton transfer process in the cyclization step being rate-determining. mdpi.com
Furthermore, DFT is used to calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For derivatives of this compound, the localization of the HOMO can suggest likely sites for electrophilic attack. These theoretical insights are invaluable for designing new catalysts and optimizing reaction conditions to achieve higher yields and selectivity.
In Silico Prediction and Validation of Asymmetric Induction
In silico methods play a crucial role in predicting and validating the outcomes of asymmetric reactions involving this compound. Asymmetric induction, the preferential formation of one enantiomer or diastereomer over the other, is fundamental to modern organic synthesis.
Theoretical studies are performed to understand the effects of chiral inductors on the selectivity of reactions like the asymmetric Biginelli reaction. mdpi.com By proposing plausible transition states, researchers can rationalize the observed asymmetric induction. mdpi.comnih.gov For example, in reactions catalyzed by a proline/thiourea (B124793) dual system, a proposed transition state model helps to explain how hydrogen bonding interactions are crucial in the formation and stabilization of the transition state, leading to high enantioselectivities. mdpi.comnih.gov
Computational approaches are also used to validate experimental findings. For instance, the absolute configuration of chiral products, initially determined by spectroscopic methods, can be validated through computational modeling. nih.gov This synergy between in silico prediction and experimental validation accelerates the development of efficient stereoselective syntheses.
Advanced Spectroscopic Methods for Structural Elucidation of Derivatives
The characterization of novel compounds derived from this compound is accomplished using a suite of advanced spectroscopic techniques. These methods provide definitive proof of a molecule's structure and stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound derivatives. semanticscholar.org It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound itself, 1H NMR can distinguish between the keto and enol tautomers present in solution. acs.org
In mechanistic studies, NMR is used to identify key reaction intermediates. For example, in organocatalyzed reactions, NMR studies have successfully identified enamine intermediates formed between the catalyst and aldehyde reactants. researchgate.net The formation of hydrogen-bonded supramolecular pre-catalysts has also been established through NMR, providing critical insights into how co-catalysts work together to accelerate reactions and enhance productivity. researchgate.net The structures of newly synthesized pyrazolo[1,5-a]pyrimidine (B1248293) and dihydropyrimidinone derivatives from this compound are routinely confirmed by 1H-NMR and 13C-NMR spectral data. mdpi.comsemanticscholar.org
| Technique | Application in this compound Research | Reference |
| 1H NMR | Distinguishing keto-enol tautomers; Confirming product structures. | acs.orgsemanticscholar.org |
| 13C NMR | Confirming the carbon skeleton of synthesized derivatives. | acs.orgsemanticscholar.org |
| Mechanistic NMR Studies | Identifying reaction intermediates like enamines; Characterizing catalyst-substrate interactions. | researchgate.net |
Circular Dichroism (CD) spectroscopy is a vital chiroptical technique for determining the absolute configuration of chiral molecules. mtoz-biolabs.com It measures the differential absorption of left and right circularly polarized light by a chiral sample. mtoz-biolabs.com The resulting CD spectrum is unique to a specific enantiomer, meaning mirror-image enantiomers produce mirror-image spectra. nih.gov
In the synthesis of chiral derivatives from this compound, such as dihydropyrimidinones, CD spectroscopy is used to assign the absolute configuration of the enantiomerically pure products. nih.gov The experimental CD spectrum of a newly synthesized compound is compared with the spectra of molecules with known configurations or with spectra predicted by quantum chemical calculations. nih.govmtoz-biolabs.com This comparison allows for the unambiguous assignment of the R or S configuration at the stereocenter(s). nih.govmtoz-biolabs.com This method provides strong evidence for the determination of a molecule's absolute configuration, which is essential for applications in fields like medicinal chemistry. researchgate.net
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a crystalline compound. This technique allows for the precise measurement of bond lengths, bond angles, and the absolute configuration of chiral centers in the solid state.
In research involving this compound, X-ray crystallography has been used to unambiguously confirm the structures of various derivatives. For example, the structure of a myrtenal (B1677600) derivative formed in a reaction with ethyl acetoacetate (B1235776) (a close analog) was determined by X-ray crystallography. nih.gov Similarly, the absolute configuration of a chiral bromopyrimidine synthesized via a Biginelli reaction was confirmed by single-crystal X-ray analysis. nih.gov This technique is also crucial for distinguishing between different isomers, such as angular and linear products, that can form in complex reactions, providing unequivocal structural corroboration that complements data from other spectroscopic methods like NMR. rsc.orgnih.gov
Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination
Molecular Docking and Biological Interaction Modeling of this compound Derivatives
Molecular docking and biological interaction modeling are pivotal computational techniques in modern drug discovery and development. These methods provide valuable insights into the binding mechanisms of small molecules with macromolecular targets, such as proteins and nucleic acids. In the context of this compound, which serves as a versatile starting material, these computational studies are not performed on the compound itself but rather on the diverse range of more complex derivatives synthesized from it. These derivatives, often heterocyclic in nature, are investigated for their potential therapeutic applications by predicting their binding affinity and interaction patterns with various biological targets.
Molecular docking simulations are instrumental in predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This information is crucial for understanding the structure-activity relationships (SAR) of a series of compounds, guiding the design of more potent and selective inhibitors. By visualizing the interactions between a ligand and the amino acid residues in the active site of a protein, researchers can identify key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that contribute to binding.
Research Findings on this compound Derivatives
Research has demonstrated the utility of this compound as a precursor for the synthesis of various biologically active molecules. Subsequent molecular docking studies on these derivatives have been crucial in elucidating their potential mechanisms of action.
One area of investigation involves pyrazolo[1,5-a]pyrimidine derivatives, which can be synthesized using this compound. rsc.org These compounds have been identified as potential protein kinase inhibitors, which are significant targets in cancer therapy. rsc.org Molecular docking studies have been employed to confirm the favorable interactions of these derivatives within the active sites of kinases like EGFR (Epidermal Growth Factor Receptor), reinforcing their potential as anticancer agents. rsc.org The adaptability of these molecules to the active sites of various targets is supported by computational data that provides insights into their conformational flexibility and interaction dynamics. rsc.org
Another significant class of compounds derived from this compound are dihydropyrimidinones (DHPMs), synthesized through reactions like the Biginelli reaction. nih.govhumanjournals.com The DHPM scaffold is found in various pharmacologically active agents. nih.gov Molecular modeling studies, including docking, have been essential in exploring the structure-activity relationships of DHPMs and their binding modes with various biological targets to treat a range of diseases. nih.gov For instance, derivatives have been evaluated for their potential as anticancer and antifungal agents, with docking studies helping to rationalize their observed biological activities. humanjournals.commdpi.com
Furthermore, this compound is a key component in the synthesis of quinoline (B57606) derivatives. These compounds have been investigated for their inhibitory activity against HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. google.com While specific docking data is not detailed, the discovery of their potent inhibitory action was based on the understanding of their interaction with the enzyme. google.com
The following tables summarize the findings from molecular docking studies on various classes of compounds derived from this compound.
Table 1: Molecular Docking of Pyrazolo[1,5-a]pyrimidine Derivatives
| Biological Target | Key Findings from Docking Studies | Therapeutic Potential |
| Protein Kinases (e.g., EGFR/HER2) | Derivatives show favorable interactions within the kinase active site, suggesting a basis for their inhibitory activity. rsc.org | Anticancer rsc.org |
| Various Biological Targets | Computational studies confirm the conformational flexibility of the derivatives, allowing them to adapt to different active sites. rsc.org | Broad therapeutic applications rsc.org |
Table 2: Molecular Docking of Dihydropyrimidinone (DHPM) Derivatives
| Biological Target | Key Findings from Docking Studies | Therapeutic Potential |
| Fungal Proteins | Docking studies were performed on enantiomers of DHPMs to evaluate their antifungal activities. mdpi.com | Antifungal mdpi.com |
| Cancer-related Proteins | Molecular modeling studies have been used to understand the binding modes and structure-activity relationships of DHPMs. nih.govhumanjournals.com | Anticancer humanjournals.com |
| HIV Integrase | Docking studies helped to understand the role of different substitutions on the DHPM core in inhibiting the enzyme. nih.gov | Anti-HIV nih.gov |
Table 3: Mention of Other Derivatives in Synthesis and Potential for Docking
| Compound Class | Role of this compound | Potential Biological Targets for Docking |
| Quinoline Derivatives | Used as a reactant in the synthesis of quinoline-type mevalonolactones. google.com | HMG-CoA reductase (Cholesterol biosynthesis) google.com |
| Piperazine (B1678402) Derivatives | Used in the synthesis of piperazine derivatives. thermofisher.com | Dopamine (B1211576) and Serotonin (B10506) Receptors thermofisher.com |
| Pyrazinecarboxamide Derivatives | Employed in the synthesis of inhibitors for Diacylglycerol Acyltransferase 1 (DGAT1). thermofisher.com | DGAT1 (Obesity and Type 2 Diabetes) thermofisher.com |
| Pyrrole (B145914) Derivatives | Reacted to form 2-isopropyl-4-phenyl-1H-pyrrole-3-carboxylic acid ethyl ester, an intermediate for protein tyrosine kinase (PTK) inhibitors. google.com | Protein Tyrosine Kinases google.com |
Biochemical and Biological Research Perspectives on Ethyl Isobutyrylacetate
Metabolic Pathways and Biosynthesis of Esters
The study of metabolic pathways provides insight into the natural origins and biological transformations of chemical compounds. For esters like ethyl isobutyrylacetate, these pathways often involve fermentation processes and enzymatic activities.
This compound has been identified as a natural component in certain fermented products. A 2024 study involving GC-MS analysis of rhododendron flower brews, known locally as Guras, from the Singalila Himalaya detailed the biosynthesis of this compound during the fermentation process. nih.gov This process, influenced by yeasts and bacteria present in starter cultures, leads to the formation of numerous metabolites, including this compound, which contributes to the unique chemical profile of the beverage. nih.gov The presence of such esters is common in fermented beverages and contributes to their characteristic flavors and aromas. For instance, derivatives of γ-butyrolactone (GBL), which can be formed from related metabolic pathways, are known to impart sweet, caramel-like flavors and are naturally occurring components in red wines and similar beverages. nih.gov
The β-keto ester functional group in this compound makes it a suitable substrate for various enzymatic biotransformations. These reactions are of great interest for producing chiral molecules, which are crucial in the pharmaceutical industry. Key enzymatic transformations include:
Stereoselective Reduction: Alcohol dehydrogenases (ADHs), also known as ketoreductases (KREDs), are powerful redox enzymes capable of reducing carbonyl compounds in a highly stereoselective manner. nih.gov Research has demonstrated the successful bioreduction of various β-keto esters to their corresponding optically active β-hydroxy esters with high enantiomeric excess. nih.gov This process is scalable and provides valuable chiral building blocks for chemical synthesis. nih.gov Different microorganisms, such as Clostridia, have also been used for the stereospecific reduction of β-keto esters, in some cases yielding products with higher optical purities than those achieved with yeast reductions. Current time information in Bangalore, IN.
Transamination: ω-Transaminases are another class of enzymes utilized for the asymmetric synthesis of chiral amines from ketones. While the amination of β-keto acids can be challenging due to their instability in aqueous solutions, the more stable β-keto esters, such as ethyl benzoylacetate (a structural relative of this compound), have been successfully used as substrates. usbio.net Screening of ω-transaminase libraries has identified mutant enzymes capable of converting β-keto esters into chiral β-amino esters, paving the way for the synthesis of compounds like chiral (S)- and (R)-β-phenylalanine esters. usbio.net
These enzymatic methods represent a green chemistry approach, offering high selectivity and efficiency in the synthesis of complex chiral molecules from β-keto ester precursors.
Natural Occurrence and Formation in Biological Systems (e.g., Fermented Products)
Structure-Activity Relationship (SAR) Studies of this compound-Derived Compounds
This compound serves as a key starting material in the synthesis of diverse heterocyclic scaffolds. Its reactive nature allows for its incorporation into complex molecules, which are then studied to understand how their structure relates to their biological activity (SAR).
Pyrazolo[1,5-a]pyrimidines are a significant class of heterocyclic compounds known for their potent activity as protein kinase inhibitors, which are critical targets in cancer therapy. nih.govrsc.org this compound is used as a β-dicarbonyl reactant in the synthesis of these derivatives.
In a notable synthetic approach, various 5-aminopyrazole precursors are reacted with β-dicarbonyl compounds, including this compound, to produce a range of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. nih.govsemanticscholar.org These reactions, often performed under microwave irradiation to improve efficiency, yield the target compounds in high percentages (87-95%). nih.gov The resulting pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, and modifications based on SAR studies help in optimizing the inhibitory effects on specific kinases like EGFR, B-Raf, and CDKs. nih.govrsc.org The versatility of using different β-ketoesters, such as this compound, allows for the introduction of diverse functional groups, which is essential for fine-tuning the pharmacological properties and kinase selectivity of these potential anticancer agents. nih.govscispace.com
Table 1: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives An interactive table detailing the reactants and resulting compounds in the synthesis of kinase inhibitors.
| 5-Aminopyrazole Precursor | β-Dicarbonyl Reactant | Resulting Derivative Class | Potential Target | Reference |
| 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles | This compound | Pyrazolo[1,5-a]pyrimidine | Protein Kinases | nih.gov |
| Ethyl 5-amino-3-arylamino-1H-pyrazole-4-carboxylate | This compound | Pyrazolo[1,5-a]pyrimidine | Protein Kinases | nih.gov |
| Substituted 5-aminopyrazoles | This compound | Pyrazolo[1,5-a]pyrimidine | KDR Kinase | scispace.com |
Angelicin (B190584) and its derivatives are studied for their potential therapeutic applications, including the treatment of cystic fibrosis (CF) by modulating the cystic fibrosis transmembrane conductance regulator (CFTR) protein. nih.gov Trimethylangelicin (TMA) is a promising agent, but efforts are ongoing to create analogs with fewer side effects. nih.govdoi.org
In the design and synthesis of new angelicin derivatives, this compound has been employed as a key starting material. nih.govdoi.org The synthesis involves a Pechmann condensation, where a resorcinol (B1680541) derivative is reacted with a β-ketoester like this compound in the presence of an acid catalyst (e.g., H₂SO₄). nih.govdoi.org This reaction forms a 7-hydroxycoumarin intermediate, which is then further modified to yield the final angelicin analogs. By introducing bulky substituents, researchers aim to prevent the photoreactions with DNA associated with earlier compounds. doi.org One study successfully synthesized a series of TMA analogs, including those derived from this compound, and identified compounds with a promising ability to rescue the F508del CFTR mutation, a common mutation in CF. nih.gov
Table 2: Synthesis of Angelicin Analogs for CFTR Modulation An interactive table showing the use of this compound in creating CFTR modulators.
| Starting Resorcinol | β-Ketoester Reactant | Intermediate | Final Product Class | Therapeutic Target | Reference |
| 4-Methylresorcinol | This compound | 7-Hydroxy-4-isopropyl-6-methyl-2H-chromen-2-one | 4-Isopropyl-4'-methylangelicin derivative | NF-κB / CFTR | doi.org |
| 4-Ethylresorcinol | This compound | 7-Hydroxy-6-ethyl-4-isopropyl-2H-chromen-2-one | 4-Isopropyl-4'-methylangelicin derivative | NF-κB / CFTR | doi.org |
| Resorcinol Derivative | This compound | 7-Hydroxybenzopyran-2-one derivative | Angelicin derivative | F508del CFTR | nih.gov |
This compound is a documented precursor in the synthesis of compounds targeting metabolic and neurological disorders. lookchem.comchemicalbook.comfishersci.ie
Piperazine (B1678402) Derivatives: This class of compounds has been investigated for its potential as multireceptor atypical antipsychotics, with effects on dopamine (B1211576) and serotonin (B10506) receptors. lookchem.comchemicalbook.comfishersci.ie this compound is used as a chemical intermediate in the synthetic pathways leading to these complex molecules. lookchem.comchemicalbook.com
Pyrazinecarboxamide Derivatives: These compounds have been developed as inhibitors of diacylglycerol acyltransferase 1 (DGAT1), an enzyme involved in triglyceride synthesis. lookchem.comfishersci.ie Inhibiting DGAT1 is a therapeutic strategy for the treatment of obesity. This compound is a key building block in the creation of these specific DGAT1 inhibitors. lookchem.comfishersci.ie
The use of this compound in these syntheses highlights its importance in generating libraries of compounds for screening and developing new therapeutic agents.
Design and Screening of Angelicin Analogs for CFTR Modulation
In Vitro Biological Activity Assessments of Synthesized Derivatives (e.g., Cytotoxicity)
This compound serves as a versatile starting block for the synthesis of a wide array of heterocyclic compounds that have been investigated for their potential biological activities. Researchers have focused on evaluating these novel derivatives through various in vitro assays, particularly examining their cytotoxic effects against different cancer cell lines. These studies aim to identify compounds with significant antiproliferative activity, providing a foundation for the development of new therapeutic agents.
Pyrimidine (B1678525) and Dihydropyrimidinone Derivatives
A significant area of research involves the use of this compound in the Biginelli reaction to synthesize dihydropyrimidinones and related pyrimidine structures. These compounds have been evaluated for their anticancer properties.
In one study, 2-oxo-1,2,3,4-tetrahydropyrimidine derivatives were synthesized by reacting an aldehyde, urea (B33335), and this compound. nih.gov A series of these molecules were subsequently screened for their cytotoxicity against the COLO 320 human colon cancer cell line. nih.gov Among the seventeen compounds tested, four demonstrated notable activity. The most potent of these, compound 130 , exhibited the highest activity with an IC50 value of 8.1 μM. nih.gov
| Compound | IC50 (μM) |
|---|---|
| 128 | 11.5 |
| 129 | 9.3 |
| 130 | 8.1 |
| 131 | 9.9 |
Another derivative, Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidine-5-carboxylate , has also shown significant anticancer properties in vitro. Research indicates that it inhibits the growth of breast (MCF-7) and colon cancer cell lines, with a specific IC50 value reported for its growth inhibition effect on MCF-7 cells.
| Cell Line | Compound | IC50 (µM) | Effect |
|---|---|---|---|
| MCF-7 (Breast Cancer) | Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidine-5-carboxylate | 5.2 | Growth inhibition |
Pyrimidobenzothiazoles and Catechol Thioethers
Green chemistry approaches using laccase as a catalyst have been employed to synthesize novel pyrimidobenzothiazoles and catechol thioethers from this compound-derived thioxopyrimidinones and various catechols. rsc.org The resulting compounds were evaluated for their cytotoxic activity against the HepG2 human liver cancer cell line. The study found that most of the synthesized products exhibited antiproliferative activities, with IC50 values in the micromolar range, indicating potential for further development as cytotoxic agents. rsc.org
Angelicin Analogs
This compound is a key reagent in the synthesis of angelicin analogs, which are being explored for various therapeutic applications, including cystic fibrosis. nih.govdoi.org In an effort to create safer alternatives to trimethylangelicin (TMA), which has known phototoxicity and mutagenicity, new derivatives with bulky substituents were synthesized. nih.govdoi.org
One study focused on synthesizing TMA analogs with hindered substituents at the 4-position to prevent photoreactions with DNA. doi.org The resulting compounds were tested for their ability to inhibit NF-κB/DNA interactions. The 4-isopropyl-6-ethyl derivative (23) showed inhibitory activity similar to TMA, with an IC50 value of 7.4 μM, but crucially, it did not photoreact with DNA or exhibit anti-proliferative activity on cystic fibrosis IB3-1 cells. doi.org
In another study, a library of new angelicin derivatives was synthesized to bypass the side effects of TMA. nih.gov These derivatives were tested for their cytotoxic potential against HepG2 hepatoma cells. The investigation concluded that the new compounds did not exhibit significant cytotoxicity, with cell viability remaining greater than 75% at the highest tested concentration of 50 μM. nih.gov This lack of cytotoxicity was a desired outcome, highlighting the success in designing potentially safer analogs. nih.gov
Pyrazolo[1,5-a]pyrimidine Derivatives
The condensation of 5-aminopyrazoles with β-ketoesters like this compound provides a route to novel pyrazolo[1,5-a]pyrimidine derivatives. researchgate.netnih.govrsc.orgscispace.com These heterocyclic systems are of interest for their potential pharmacological activities. scispace.com While many studies focus on the synthesis, some have performed preliminary biological screenings. For instance, certain synthesized pyrazolo[1,5-a]pyrimidine compounds were evaluated for antimicrobial activity, with some showing promising results against both gram-positive and gram-negative bacteria. researchgate.net These derivatives are also considered valuable for developing drugs with anticancer activities. scispace.com
Pyrazolopyridine Derivatives
In the search for new receptor ligands, this compound was used to synthesize a series of pyrazolopyridine derivatives designed as sphingosine (B13886) 1-phosphate receptor 2 (S1PR2) ligands. nih.gov The binding affinities of these novel compounds were determined in vitro. Two compounds, 35a and 35b , demonstrated binding potency for S1PR2 that was comparable to or better than the reference compound JTE-013, with IC50 values of 29.1 nM and 56.5 nM, respectively. They also showed high selectivity for S1PR2 over other S1P receptor subtypes. nih.gov
| Compound | IC50 (nM) |
|---|---|
| 35a | 29.1 ± 2.6 |
| 35b | 56.5 ± 4.0 |
| JTE-013 (Reference) | 58.4 ± 7.4 |
Analytical Methodologies for Quantitative and Qualitative Assessment of Ethyl Isobutyrylacetate
Chromatographic Techniques for Purity and Assay Determination
Gas chromatography (GC) is the predominant technique for the analysis of the volatile compound ethyl isobutyrylacetate. Coupled with sensitive detectors like the Flame Ionization Detector (FID) and Mass Spectrometer (MS), GC provides robust methods for both quantifying the main component and identifying and quantifying impurities.
A validated GC-FID method has been established for the assay and determination of chromatographic purity of this compound. researchgate.netsrrjournals.com This method utilizes a DB-Wax stationary phase in a capillary column (30 m length x 0.25 mm internal diameter x 0.50 µm film thickness) with helium as the carrier gas. researchgate.netsrrjournals.com A temperature ramping program is employed to achieve optimal separation. researchgate.netsrrjournals.com
Key parameters for the GC-FID method include:
Inlet Temperature: 250 °C nih.gov
Detector (FID) Temperature: 250 °C researchgate.net
Carrier Gas Flow Rate: 1.5 mL/min researchgate.netsrrjournals.com
Hydrogen Flow Rate: 30 mL/min researchgate.net
Air Flow Rate: 300 mL/min researchgate.net
Makeup Flow (Nitrogen): 10 mL/min researchgate.net
Method validation, following ICH guidelines, has demonstrated the method's suitability. researchgate.net The regression analysis for both assay and chromatographic purity showed a correlation coefficient greater than 0.999, indicating excellent linearity. researchgate.netsrrjournals.com The resolution between this compound and its unknown impurities was found to be greater than 2.0, signifying a significant and effective separation. researchgate.netsrrjournals.com The method's accuracy is confirmed by recovery values between 90% and 110% at different concentration levels. researchgate.netsrrjournals.com
Table 1: GC-FID Method Parameters
| Parameter | Value |
|---|---|
| Column | DB-Wax, 30 m x 0.25 mm, 0.50 µm |
| Carrier Gas | Helium |
| Flow Rate | 1.5 mL/min |
| Inlet Temperature | 250 °C |
| Detector Temperature | 250 °C |
| Injection Volume | 0.2 µL |
| Split Ratio | 25:1 |
GC-MS serves as a powerful tool for the definitive identification of this compound and the characterization of its impurity profile. researchgate.netsrrjournals.com The mass spectrometer provides detailed structural information, complementing the quantitative data from the FID. The fragmentation pattern of this compound in the mass spectrometer is a unique fingerprint that confirms its identity. The top peak in the mass spectrum corresponds to a mass-to-charge ratio (m/z) of 43, with the second highest peak at m/z 71. nih.gov
The GC-MS method often employs similar chromatographic conditions as the GC-FID method to allow for direct comparison of results. researchgate.netsrrjournals.com The mass spectrometer settings are optimized for sensitivity and resolution, with a quadrupole temperature of 150 °C and an ion source temperature of 230 °C. researchgate.net This technique is crucial for identifying unknown impurities by analyzing their mass spectra and fragmentation patterns.
Gas Chromatography-Flame Ionization Detector (GC-FID) Method Development and Validation
Validation of Analytical Procedures (e.g., ICH Guidelines)
The validation of analytical procedures for this compound is performed in accordance with the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1)/Q2(R2). researchgate.netduyaonet.comeuropa.eu The objective is to demonstrate that the analytical procedure is suitable for its intended purpose. duyaonet.com The validation process encompasses several key performance characteristics:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. efor-group.com For this compound, this involves demonstrating a lack of interference from known impurities and solvents. researchgate.net
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. efor-group.com For the this compound method, linearity was established with a correlation coefficient exceeding 0.999. researchgate.netsrrjournals.com
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. efor-group.com
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. efor-group.com For this compound, accuracy was demonstrated with recovery rates between 90% and 110%. researchgate.netsrrjournals.com
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision). efor-group.com
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. duyaonet.com
Quantitation and Detection Limits for Trace Impurities
For the chromatographic purity method of this compound, the limit of detection (LOD) and limit of quantitation (LOQ) have been established. The LOD, the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value, is 0.01%. researchgate.netsrrjournals.com The LOQ, the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy, is 0.03%. researchgate.netsrrjournals.com These low limits ensure that even trace levels of impurities can be reliably monitored.
Table 2: Detection and Quantitation Limits
| Parameter | Value |
|---|---|
| Limit of Detection (LOD) | 0.01% |
| Limit of Quantitation (LOQ) | 0.03% |
Stability and Stress Degradation Studies
Stability-indicating methods are crucial to ensure that the analytical procedure can accurately measure the analyte in the presence of its degradation products. Forced degradation studies are performed on this compound to demonstrate the stability-indicating property and specificity of the analytical method. researchgate.net These studies involve subjecting the compound to various stress conditions such as acid, base, oxidation, heat, and light.
The results of these studies show that the analytical method is able to separate the degradation products from the main peak of this compound. researchgate.net The test solution of this compound was found to be stable in the diluent for 48 hours. researchgate.netsrrjournals.com Furthermore, the mass balance, which is the sum of the assay of the undegraded drug and the percentage of total impurities and degradation products, was close to 99.5%, confirming the stability-indicating nature of the method. researchgate.netsrrjournals.comresearchgate.net
Industrial Relevance and Process Chemistry of Ethyl Isobutyrylacetate
Process Optimization for Scalable Production in Fine Chemical Manufacturing
The scalable production of ethyl isobutyrylacetate is critical for meeting industrial demand. Research and process development have focused on optimizing reaction conditions to improve yield, purity, and efficiency, making the compound more viable for fine chemical manufacturing.
One patented approach involves a magnesium chloride/triethylamine (B128534) method, which has been shown to be more suitable for industrial production compared to traditional magnesium alkoxide methods. google.com This method simplifies post-treatment processes and results in higher product purity and yield. google.com A key optimization in this process is the molar ratio of reactants. A specific ratio of isobutyryl chloride to potassium monoethylmalonate, anhydrous magnesium chloride, and triethylamine (1:1.4:1.68:3.5) at a controlled temperature of 0-5°C for 12 hours can achieve a yield of 61%. google.com
Another optimized process utilizes catalysts like 1,8-diazabicycloundec-7-ene (DBU) or tributylamine (B1682462) to facilitate a one-step synthesis. google.com This method focuses on the reaction of methyl acetoacetate (B1235776) with isobutyryl chloride in the presence of a powdered hydroxide (B78521). google.com Optimization of reaction parameters, such as controlling the dropwise addition of isobutyryl chloride over 3-6 hours and maintaining a reaction temperature of 30-60°C for 8-24 hours, has resulted in product purity of over 95% as measured by Gas Chromatography (GC). google.com
For large-scale industrial synthesis, the use of continuous flow reactors is an important strategy for optimization. These systems enhance mass and heat transfer, allowing for more efficient and scalable production compared to traditional batch methods.
Table 1: Comparison of Optimized Synthesis Processes for this compound
| Parameter | Magnesium Chloride/Triethylamine Method google.com | Catalytic One-Step Synthesis google.com |
|---|---|---|
| Key Reagents | Isobutyryl chloride, Potassium monoethylmalonate, Anhydrous magnesium chloride, Triethylamine | Methyl acetoacetate, Isobutyryl chloride, Powdered hydroxide (e.g., NaOH, KOH), Catalyst (DBU or Tributylamine) |
| Catalyst | N/A (Reagent-mediated) | 1,8-diazabicycloundec-7-ene (DBU) or Tributylamine |
| Reaction Temperature | 0-5°C (addition), then room temperature | 0-20°C (addition), then 30-60°C |
| Reaction Time | 12 hours | 8-24 hours |
| Reported Yield | 61% | Not specified, but high purity achieved |
| Reported Purity | High purity after distillation | >95% (GC) |
Quality Assurance and Control in Pharmaceutical Intermediate Production
As a key intermediate in the synthesis of pharmaceuticals like atorvastatin (B1662188), the quality of this compound is paramount. google.comlookchem.com Rigorous quality assurance (QA) and quality control (QC) procedures are essential to ensure the purity and consistency of the final active pharmaceutical ingredient (API). orencn.com
Analytical method development is a cornerstone of QC for this compound. Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS) are validated methods used to determine the assay and chromatographic purity of the compound. researchgate.netresearchgate.net These methods are validated for several key parameters to ensure they are accurate, reliable, and fit for purpose. researchgate.net
The validation of these analytical methods includes assessing specificity, linearity, range, precision, accuracy, and robustness. researchgate.net For instance, a developed GC-FID method demonstrated a correlation coefficient greater than 0.999 for linearity, with detection and quantitation limits of 0.01% and 0.03%, respectively, for chromatographic purity. researchgate.net The accuracy of such methods is confirmed through recovery studies, with acceptable recovery typically falling between 90% and 110%. researchgate.netresearchgate.net The stability of the test solutions is also evaluated to ensure that the results are reliable over time. researchgate.netresearchgate.net
Table 2: Quality Control Parameters for this compound Analysis researchgate.net
| Analytical Method | Parameter | Specification/Result |
|---|---|---|
| GC-FID / GC-MS | Purity Assay | Determination of the main component percentage. |
| Chromatographic Purity | Detection and quantification of impurities. | |
| Limit of Detection (LOD) | 0.01% | |
| Limit of Quantitation (LOQ) | 0.03% | |
| Method Validation | Linearity (Correlation Coefficient) | > 0.999 |
| Accuracy (Recovery) | 90% - 110% | |
| Resolution (from impurities) | > 2.0 |
Environmental Impact Assessment of this compound Synthesis Methods
The environmental performance of chemical synthesis is a growing concern in the fine and pharmaceutical chemical industries. For this compound, newer synthesis methods have been developed with the explicit goal of reducing environmental impact. google.comgoogle.com
Traditional methods for synthesizing β-ketoesters can generate significant amounts of waste. However, optimized processes aim to mitigate these issues. The magnesium chloride/triethylamine method, for example, is noted for reducing the discharge of the "three wastes" (waste gas, wastewater, and solid waste), thereby lowering pollution. google.com Similarly, the one-step catalytic process using DBU or tributylamine was developed to solve the technical problem of generating large volumes of wastewater and waste residue associated with older techniques. google.com
Further advancements in green chemistry offer pathways to even more environmentally benign syntheses. rsc.org Principles such as using less hazardous reagents, employing solvent-free conditions, and utilizing energy-efficient technologies like microwave-assisted synthesis can significantly reduce the environmental footprint. rsc.org While not yet specifically documented for this compound in the reviewed literature, these green chemistry approaches represent the future direction for the sustainable production of this and other important chemical intermediates. rsc.org
Table 3: Environmental Considerations of Synthesis Methods
| Synthesis Method | Reported Environmental Benefits |
|---|---|
| Magnesium Chloride/Triethylamine Method google.com | Reduces discharge of waste gas, wastewater, and solid waste; lowers overall pollution. |
| Catalytic One-Step Synthesis google.com | Addresses the issue of generating large quantities of wastewater and waste residue. |
| Potential Green Chemistry Approaches rsc.org | Could offer reduced solvent use, lower energy consumption, and minimized by-product formation. |
Future Research Directions and Emerging Paradigms for Ethyl Isobutyrylacetate Chemistry
Development of Novel and Sustainable Synthetic Pathways
The synthesis of fine chemicals is increasingly governed by the principles of green chemistry, driving research towards more sustainable and efficient production methods for key intermediates like ethyl isobutyrylacetate and its derivatives. Future efforts will focus on minimizing waste, reducing energy consumption, and utilizing renewable resources.
Biocatalysis and enzymatic synthesis represent a important frontier. Enzymes such as lipases and pepsin are being explored to catalyze reactions with high selectivity under mild conditions. engineering.org.cnmdpi.com For instance, lipase (B570770) enzymes have been effectively used in the highly enantioselective biocatalytic synthesis of complex molecules. engineering.org.cn The use of cross-linked enzyme crystals (CLECs) shows potential for large-scale industrial applications due to the catalyst's stability and recyclability. rsc.org A notable example is the enzymatic reduction of this compound to ethyl (R)-3-hydroxy-4-methylpentanoate, achieving an exceptional 99% enantiomeric excess (ee). rsc.org
The adoption of green solvents and alternative energy sources is another key area. Reactions utilizing environmentally benign solvents, such as ethyl lactate (B86563), are being developed to replace traditional volatile organic compounds. engineering.org.cn Furthermore, microwave-assisted synthesis has emerged as a valuable green chemistry technique, often leading to significantly reduced reaction times, higher yields, and lower energy consumption compared to conventional heating methods. nih.gov
Table 1: Emerging Sustainable Synthetic Methodologies
| Methodology | Key Features | Example Application | Citation |
|---|---|---|---|
| Biocatalysis/Enzymatic Synthesis | High selectivity (enantio- and regioselectivity), mild reaction conditions, reduced waste. | Enantioselective reduction of the keto group; synthesis of acetoacetate-ursodeoxycholic acid hybrids. | engineering.org.cnmdpi.comrsc.org |
| Green Solvents | Use of non-toxic, biodegradable solvents like water or ethyl lactate. | Asymmetric Biginelli reaction to produce DHPMs in ethyl lactate. | engineering.org.cnijsetpub.com |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, improved yields, energy efficiency. | Synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. | mdpi.comnih.gov |
Exploration of Uncharted Reactivity and Catalytic Applications
This compound serves as a versatile precursor in the synthesis of complex molecular architectures, particularly heterocyclic compounds. Future research will continue to explore its reactivity in novel multicomponent reactions (MCRs) and asymmetric catalysis.
The Biginelli reaction, a classic MCR, has been modernized using this compound as a key component. engineering.org.cn Studies have shown that dual catalyst systems, such as proline/thiourea (B124793) combinations, can afford dihydropyrimidinone (DHPM) products in excellent yields (90–96%) and high enantioselectivities (92–99% ee). engineering.org.cn The development of chiral catalysts, including Schiff base copper (II) complexes, further expands the potential for creating stereochemically complex molecules in a single step. engineering.org.cn
Its role in synthesizing bioactive heterocycles is a major focus. This compound reacts with 5-aminopyrazoles in condensation reactions to produce pyrazolo[1,5-a]pyrimidine derivatives with high yields. mdpi.comijsetpub.com These scaffolds are of significant interest in medicinal chemistry. The reactivity of the β-dicarbonyl moiety is crucial in directing the regiochemistry of these complex cyclization reactions. nih.gov This demonstrates its utility in constructing fused heterocyclic systems that are otherwise difficult to access.
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis, moving the field from manual, trial-and-error processes to data-driven, predictive workflows. ijsetpub.comnso-journal.org While direct applications to this compound are still emerging, the general tools being developed will undoubtedly accelerate research in this area.
Design and Synthesis of New Bioactive Derivatives with Enhanced Pharmacological Profiles
A primary driver for future research into this compound chemistry is its application in medicinal chemistry. The compound serves as a key starting material for the synthesis of derivatives with a wide range of potential therapeutic uses.
One of the most significant applications is the synthesis of pyrazolo[1,5-a]pyrimidines. nih.govijsetpub.com These compounds have been identified as a promising class of protein kinase inhibitors, which are crucial targets in cancer therapy. nih.govijsetpub.com By modifying the substituents on the pyrimidine (B1678525) ring, which can be controlled by the choice of β-keto ester, researchers can fine-tune the pharmacological profile of the resulting molecules.
This compound is also a precursor in the synthesis of other important pharmacophores. Its use in the Biginelli reaction yields dihydropyrimidines (DHPMs), a class of compounds known for diverse biological activities. engineering.org.cn Furthermore, it has been used in the synthesis of the commercial drug Pitavastatin, a statin used to lower cholesterol. beilstein-journals.org
Table 2: Bioactive Derivatives Synthesized from this compound
| Derivative Class | Synthetic Reaction | Potential Pharmacological Application | Citation |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidines | Condensation with aminopyrazoles | Protein kinase inhibitors for cancer therapy | mdpi.comnih.govijsetpub.com |
| Dihydropyrimidines (DHPMs) | Asymmetric Biginelli Reaction | Broad spectrum of biological activities | engineering.org.cn |
| Pitavastatin | Multi-step synthesis | HMG-CoA reductase inhibitor (cholesterol-lowering) | beilstein-journals.org |
Advanced Spectroscopic and In Silico Approaches for Comprehensive Understanding
A deep understanding of a molecule's structural and electronic properties is fundamental to controlling its reactivity. For this compound, a key feature is its existence as an equilibrium mixture of keto and enol tautomers. allaboutchemistry.netmasterorganicchemistry.commcat-review.org Advanced spectroscopic and computational (in silico) methods are crucial for characterizing this equilibrium, which in turn governs the compound's behavior in chemical reactions.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying keto-enol tautomerism. mcat-review.orgresearchgate.net While simple spectra might only show signals for the more abundant keto form, advanced NMR techniques can be used to detect and quantify the enol tautomer, even at low concentrations. researchgate.net The chemical shifts and coupling constants provide invaluable information about the electronic environment and conformation of both isomers. mcat-review.orgresearchgate.net
In silico approaches, particularly Density Functional Theory (DFT) calculations, provide a complementary view. researchgate.net Quantum chemical calculations can predict the relative stabilities of the keto and enol forms in the gas phase and in various solvents, offering insights into how the reaction environment influences the tautomeric equilibrium. researchgate.net These computational models can also map the energy profile of the interconversion process and elucidate the structure of the intramolecular hydrogen bond that stabilizes the enol form. researchgate.net Combining these advanced spectroscopic and computational methods provides a comprehensive picture of the structural dynamics of this compound, enabling more precise control over its synthetic applications.
Q & A
Q. What are the common synthetic routes for Ethyl isobutyrylacetate, and how can its purity be validated experimentally?
this compound (C₈H₁₄O₃) is synthesized via condensation reactions, such as the Claisen-Schmidt reaction between ethyl acetoacetate derivatives and isobutyryl chloride under acidic conditions . Post-synthesis, purity is validated using gas chromatography (GC) or HPLC coupled with mass spectrometry. Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for structural confirmation, with characteristic peaks for the ester carbonyl (δ ~170 ppm in ¹³C NMR) and isopropyl groups (δ ~1.1 ppm in ¹H NMR) .
Q. What physicochemical properties of this compound are critical for reaction design?
Key properties include:
Q. How should this compound be stored to maintain stability in laboratory settings?
Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to oxidizing agents or moisture to prevent ester hydrolysis. Stability can be monitored via FT-IR to detect carbonyl degradation (shift from ~1730 cm⁻¹ for esters) .
Advanced Research Questions
Q. How do proline/thiourea catalysts enhance enantioselectivity in this compound-mediated Biginelli reactions?
Proline-thiourea systems (5 mol% each) induce asymmetric induction via H-bonding between the catalyst’s NH groups and the β-ketoester carbonyl of this compound. This stabilizes a Re-face attack transition state, achieving up to 99% enantiomeric excess (ee) in dihydropyrimidinone (DHPM) synthesis. DFT studies suggest a six-membered cyclic transition state with cooperative non-covalent interactions .
Q. What methodologies resolve contradictions in reported yields for this compound-derived DGAT1 inhibitors?
Discrepancies in yields (e.g., 36–90% for pyrimidine derivatives) arise from solvent polarity and catalyst loading. Systematic optimization via Design of Experiments (DoE) is recommended:
Q. How can computational modeling predict intramolecular vs. intermolecular H-bonding in this compound solutions?
Molecular Dynamics (MD) simulations using OPLS-AA forcefields reveal competing H-bond networks. In polar solvents (ε > 10), intermolecular H-bonding dominates (O–H⋯O=C interactions at ~2.8 Å), while low-polarity solvents favor intramolecular H-bonding (O–H⋯O distance < 2.5 Å). IR spectral shifts (Δν ~258 cm⁻¹ in ε = 79 solvents) validate these trends .
Methodological Guidelines
- Contradiction Analysis : Compare kinetic (e.g., Arrhenius plots) vs. thermodynamic (e.g., ΔG‡ from Eyring equations) data to resolve mechanistic ambiguities .
- Safety Protocols : Use explosion-proof equipment for reactions above flashpoint (53°C). PPE (gloves, face shields) is mandatory due to flammability (H226) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
